

Assessing the Specificity of DYRK1A Inhibitors: A Comparative Guide

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Compound of Interest

Compound Name: *Dyrk1-IN-1*

Cat. No.: *B8217962*

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Introduction

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a significant therapeutic target for a range of diseases, including neurodegenerative disorders like Alzheimer's and Down syndrome, as well as certain types of cancer. The development of potent and selective inhibitors is crucial to modulate its activity for therapeutic benefit while minimizing off-target effects. This guide provides a framework for assessing the specificity of DYRK1A inhibitors, using the novel inhibitor FINDY as a representative example due to its documented high selectivity. While the specific compound "**Dyrk1-IN-1**" is not extensively characterized in the public domain, the principles and methods outlined here are broadly applicable for evaluating any putative DYRK1A inhibitor.

Kinase Selectivity Profile of FINDY

The specificity of a kinase inhibitor is a critical determinant of its utility as a research tool and its potential as a therapeutic agent. An ideal inhibitor will potently inhibit its intended target with minimal activity against other kinases. The inhibitor FINDY was screened against a large panel of 275 kinases to determine its selectivity profile.

Data Presentation: Inhibitory Activity of FINDY against a Kinase Panel

The following table summarizes the inhibitory activity of FINDY at a concentration of 10 μ M against a panel of kinases. The data highlights its high selectivity for DYRK1A.

Kinase Target	% Inhibition at 10 μ M	Notes
DYRK1A	>95% (inferred)	Primary Target

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